(5-氨基-3-甲基-1H-吡唑-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

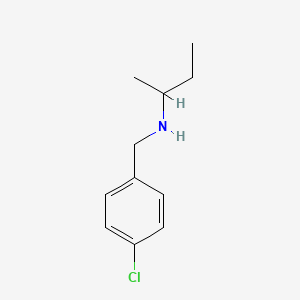

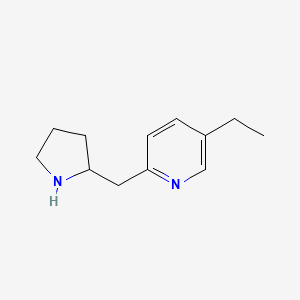

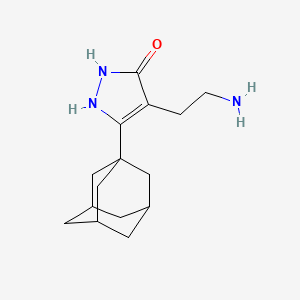

The compound "(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves a multi-component reaction as described in the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. This one-pot, four-component condensation uses 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and Meldrum’s acid in an ionic liquid solvent, resulting in excellent yields and minimal environmental impact . Another approach is the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, which was expected to yield a dihydropyrazolo[4,3-c]pyridin-4-one product but instead formed an alternative cyclic imide product, as confirmed by NMR and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is influenced by the nature of the substituents. For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols leads to the formation of hexahydropyrazolo[1,5-a]quinazolines, with the structure confirmed by various NMR techniques . The crystal and molecular structures of metal complexes with pyrazole-derived ligands have been determined by X-ray structure analysis, revealing the coordination properties of these ligands with metals such as zinc, copper, and mercury .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. The reactivity is highly sensitive to the nature of the reagents and the acidity of the reaction medium, allowing for the controlled production of interesting bicyclic heterocycles from a single starting material . The multi-component reaction mentioned earlier is an example of the diverse chemical reactivity of pyrazole derivatives, where the use of an ionic liquid as a solvent facilitates the reaction and simplifies the work-up procedure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The general physicochemical characteristics, as well as the IR and 1H NMR spectra, are consistent with the observed molecular structures . The formation of hydrogen bonding interactions in the crystal structures of these compounds, such as those observed in metal complexes with pyrazole-derived ligands, can affect their solubility, stability, and reactivity .

科学研究应用

1. 杂环化合物合成

(5-氨基-3-甲基-1H-吡唑-1-基)乙酸及其衍生物已被广泛用于合成各种杂环化合物。这些化合物已在包括药物和材料科学在内的各个领域显示出潜力。例如,3-(5-氨基-3-甲基-1H-吡唑-4-基)-3-芳基丙酸的合成展示了该酸在创建新型化学结构方面的多功能性(Xiao, Lei, & Hu, 2011)。

2. 环化反应

该化合物在环化反应中起着至关重要的作用。Smyth 等人(2007 年)等研究突出了其在形成环状酰亚胺产物和各种双环杂环中的应用,说明了该化合物在复杂化学合成过程中的重要性(Smyth, Matthews, Horton, Hursthouse, & Collins, 2007)。

3. 配位化学

(5-氨基-3-甲基-1H-吡唑-1-基)乙酸衍生物已用于配位化学,特别是在与钴和铜等金属形成配合物中。这些配合物对于探索具有催化、磁性材料等潜在应用的新型材料非常重要(Hadda, Stoeckli-Evans, Kerbal, Fatmi, Baba, Larbi, Daoudi, & Patel, 2007)。

4. 生物活性化合物合成

其衍生物已被合成和表征,具有潜在的生物活性。例如,对苯并呋喃吡唑杂环的合成和表征的研究表明在开发具有镇痛和抗炎特性的新药物中的应用(Kenchappa & Bodke, 2020)。

5. 抗癌研究

(5-氨基-3-甲基-1H-吡唑-1-基)乙酸的某些衍生物在抗癌研究中显示出前景。对相关化合物的设计和合成的研究已证明具有显着的抗增殖活性,强调了该化合物在癌症治疗中的潜力(Jose, 2017)。

未来方向

The future directions of “(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid” and its derivatives could involve further exploration of their synthesis methods and biological activities . Given their broad spectrum of biological activities, these compounds could potentially be developed into effective therapeutic agents for various diseases .

属性

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWFOORIDAKLNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406114 |

Source

|

| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

CAS RN |

890014-47-8 |

Source

|

| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)